4-(3,4-Difluorophenyl)pyrrolidin-2-one 4-(3,4-Difluorophenyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 875446-03-0
VCID: VC4051685
InChI: InChI=1S/C10H9F2NO/c11-8-2-1-6(3-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14)
SMILES: C1C(CNC1=O)C2=CC(=C(C=C2)F)F
Molecular Formula: C10H9F2NO
Molecular Weight: 197.18 g/mol

4-(3,4-Difluorophenyl)pyrrolidin-2-one

CAS No.: 875446-03-0

Cat. No.: VC4051685

Molecular Formula: C10H9F2NO

Molecular Weight: 197.18 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-Difluorophenyl)pyrrolidin-2-one - 875446-03-0

Specification

CAS No. 875446-03-0
Molecular Formula C10H9F2NO
Molecular Weight 197.18 g/mol
IUPAC Name 4-(3,4-difluorophenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C10H9F2NO/c11-8-2-1-6(3-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14)
Standard InChI Key WEBXSXICEYKMAI-UHFFFAOYSA-N
SMILES C1C(CNC1=O)C2=CC(=C(C=C2)F)F
Canonical SMILES C1C(CNC1=O)C2=CC(=C(C=C2)F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(3,4-Difluorophenyl)pyrrolidin-2-one (C₁₀H₉F₂NO) consists of a five-membered pyrrolidinone ring (a lactam derivative of pyrrolidine) with a 3,4-difluorophenyl substituent at the 4-position. The compound’s molecular weight is 213.18 g/mol, calculated from its empirical formula. The stereochemistry at the 4-position is critical for biological activity in analogous structures, though racemic mixtures are common in synthetic preparations .

Key structural attributes:

  • Pyrrolidinone core: The lactam group (amide ring) confers rigidity and influences hydrogen-bonding interactions.

  • 3,4-Difluorophenyl moiety: Fluorination enhances lipophilicity and metabolic stability, common in CNS-active and antidiabetic agents .

Table 1: Comparative Molecular Data for Pyrrolidinone Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituents
4-(3,4-Difluorophenyl)pyrrolidin-2-oneC₁₀H₉F₂NO213.183,4-difluorophenyl
(R)-4-(3,4-Dichlorophenyl)pyrrolidin-2-one C₁₀H₉Cl₂NO230.093,4-dichlorophenyl
(4R)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one C₁₀H₈F₃NO215.173,4,5-trifluorophenyl

Synthesis and Analytical Characterization

Synthetic Routes

While no explicit synthesis of 4-(3,4-Difluorophenyl)pyrrolidin-2-one is reported, analogous compounds are typically prepared via:

  • Ring-Closing Reactions: Cyclization of γ-amino acids or their esters to form the pyrrolidinone core .

  • Friedel-Crafts Acylation: Introduction of the aryl group using Lewis acid catalysts, though fluorinated substrates may require modified conditions .

  • Stereoselective Functionalization: Chiral auxiliaries or catalysts to control the configuration at the 4-position, as seen in (R)-4-(3,4-dichlorophenyl)pyrrolidin-2-one .

A plausible pathway involves:

  • Step 1: Protection of pyrrolidinone’s amine group.

  • Step 2: Coupling with 3,4-difluorophenylboronic acid via Suzuki-Miyaura cross-coupling.

  • Step 3: Deprotection and purification via column chromatography .

Spectroscopic Properties

  • NMR: Expected signals include a carbonyl (C=O) peak at ~175 ppm in ¹³C NMR and distinct aromatic proton splits (J = 8–12 Hz) from the difluorophenyl group .

  • MS: Molecular ion peak at m/z 213.1 (M+H⁺) with fragmentation patterns indicative of pyrrolidinone ring cleavage.

Pharmacological and Industrial Applications

DPP-IV Inhibition

Structurally related compounds, such as PF-00734200, exhibit potent DPP-IV inhibition (IC₅₀ = 13 nM) . The 3,4-difluorophenyl group in 4-(3,4-Difluorophenyl)pyrrolidin-2-one may similarly enhance binding to the S1 pocket of DPP-IV through hydrophobic and halogen-bonding interactions .

Table 2: DPP-IV Inhibitory Activity of Analogous Compounds

CompoundIC₅₀ (nM)Selectivity (vs. DPP8/9)
PF-00734200 13>1,000-fold
Sitagliptin 18>2,500-fold
(4R)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one 27Not reported

Other Therapeutic Targets

  • Neuropathic Pain: Fluorinated pyrrolidinones modulate α2δ subunits of voltage-gated calcium channels .

  • Antimicrobial Agents: Pyrrolidinone derivatives show activity against Gram-positive bacteria via underexplored mechanisms .

Future Directions and Challenges

Optimization Strategies

  • Stereochemical Purity: Enantioselective synthesis to isolate the (R)- or (S)-enantiomer for enhanced potency .

  • Prodrug Development: Esterification of the lactam nitrogen to improve oral bioavailability .

Unanswered Questions

  • In Vivo Efficacy: No published studies confirm the antidiabetic activity of 4-(3,4-Difluorophenyl)pyrrolidin-2-one in animal models.

  • Off-Target Effects: Potential interactions with hERG channels or other off-target proteins remain uncharacterized .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator